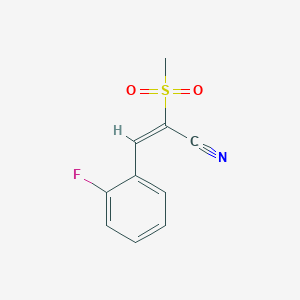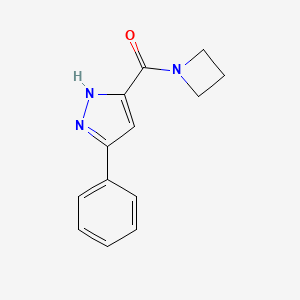
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
作用機序
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile acts by inhibiting the activity of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have potent anti-cancer and immunomodulatory effects. It inhibits the growth of cancer cells and improves the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for preclinical studies. However, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has some limitations for lab experiments, including its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile. One potential direction is the investigation of its efficacy in combination therapy with other chemotherapeutic agents. Another direction is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is an area of active research.
合成法
The synthesis of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile involves the reaction of 2-fluorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile as the final product.
科学的研究の応用
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been extensively used in scientific research for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and improve the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(13,14)9(7-12)6-8-4-2-3-5-10(8)11/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVDTAOGIUJLI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)


![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)